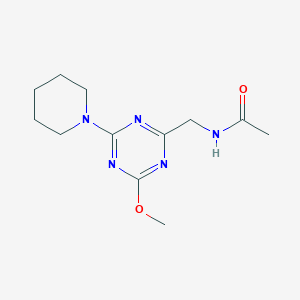

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Description

N-((4-Methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a triazine-based acetamide derivative characterized by a 1,3,5-triazine core substituted with a methoxy group at position 4, a piperidin-1-yl group at position 6, and an acetamide moiety attached via a methylene bridge at position 2.

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-9(18)13-8-10-14-11(16-12(15-10)19-2)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMGVSFJCGNJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC(=NC(=N1)OC)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3. Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis.

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex. It binds to EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex.

Biochemical Pathways

By inhibiting EZH2, the compound disrupts the normal function of the PRC2 complex. This leads to a decrease in the methylation of histone 3 at lysine 27, which in turn affects the transcriptional silencing controlled by the PRC2 complex.

Pharmacokinetics

The compound demonstrates robust antitumor effects in a Karpas-422 xenograft model when dosed at 160 mg/kg BID. .

Result of Action

The inhibition of EZH2 and the subsequent disruption of the PRC2 complex’s function can lead to changes in gene expression. This can result in the death of cancer cells, providing a potential therapeutic benefit in the treatment of certain malignancies.

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 341.4 g/mol. The structure features a triazine ring which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA repair mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : The compound demonstrated an IC50 value comparable to known PARP inhibitors like Olaparib, suggesting effective inhibition of PARP activity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| N-(4-methoxy...) | 18 | PARP inhibition |

| Olaparib | 57.3 | PARP inhibition |

These findings highlight the potential of this compound as a lead for developing new anticancer agents targeting PARP pathways .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence of antimicrobial activity. The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in related triazine derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 μM |

| Escherichia coli | 62.5 – 125 μM |

These results indicate that the compound could be effective against Gram-positive bacteria and may contribute to the development of new antibiotics .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Study on Cancer Cell Lines : A study published in Molecules demonstrated that similar compounds effectively inhibited breast cancer cell lines by inducing apoptosis and inhibiting PARP activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazine derivatives indicated broad-spectrum activity against various pathogens, including resistant strains .

Comparison with Similar Compounds

Structural Analogues in Triazine-Acetamide Family

Key structural analogs are summarized in Table 1.

Table 1: Comparison of Substituents and Key Properties

Pharmacological and Functional Implications

- Sodium Channel Modulation : Compounds A–H () inhibit tetrodotoxin-sensitive sodium channels, with substituents like trifluoromethoxy (Compound F) enhancing potency. The target compound’s methoxy group may confer similar activity but with reduced electrophilicity compared to chloro derivatives .

- Herbicidal Potential: The chloro-ethylamino analog () and Tribenuron-methyl () highlight triazines’ versatility in agrochemistry. The target compound’s methoxy group could reduce herbicidal activity compared to chloro-substituted analogs .

- Autoimmune Applications: Piperidine-acetamide derivatives in act as ROR-gamma modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.